molecular formula C12H12BrNOS B2749178 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole CAS No. 339099-95-5

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2749178
CAS No.: 339099-95-5
M. Wt: 298.2
InChI Key: WBGGTKMKPWSEFN-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a sulfanylmethyl group linked to a 4-bromophenyl moiety. This compound is of interest in medicinal chemistry due to the established biological activity of 3,5-dimethylisoxazole derivatives, particularly when modified with sulfur-containing groups .

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGTKMKPWSEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzenethiol with 3,5-dimethylisoxazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Reduced isoxazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, substitution, and reduction, making it versatile for creating derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Research has shown that 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole exhibits antimicrobial properties against several bacterial strains. Studies indicate significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated reduced cell viability in human cancer cell lines treated with this compound.

Medicine

  • Drug Development : The unique structural features of this compound make it a candidate for drug development. Its potential as a BRD4 inhibitor has been explored, particularly in colorectal cancer therapy, where derivatives have shown remarkable protein inhibitory effects and antitumor activity .

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its distinct reactivity and biological properties. Its synthesis can be scaled up for industrial applications, optimizing reaction conditions for high yield and purity.

Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Cancer Cell Line Studies

In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis compared to untreated controls. These findings highlight its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. The isoxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Substituent Features Key Properties/Applications
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole C₁₂H₁₁BrN₂OS N/A Sulfanylmethyl, 4-bromophenyl Potential bioactivity, drug discovery
4-[(4-Bromophenyl)diazenyl]-3,5-dimethylisoxazole C₁₁H₁₀BrN₃O BBC/685 Azo (-N=N-) group, 4-bromophenyl Possible use in dyes or coordination chemistry
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 91182-60-4 Bromophenyl at position 5, carboxylic acid Enhanced solubility, synthetic intermediate
3,5-Dimethylisoxazole-4-carboxylic acid C₆H₇NO₃ 2510-36-3 Carboxylic acid at position 4 Acidity, precursor for further derivatization

Key Observations:

  • Positional Isomerism : The placement of the bromophenyl group (e.g., at position 4 vs. 5 in 91182-60-4) affects steric interactions and binding affinity in biological systems.
  • Functional Group Impact : Carboxylic acid derivatives (e.g., 2510-36-3) exhibit higher polarity and solubility compared to the hydrophobic sulfanylmethyl-bromophenyl group in the target compound .

Biological Activity

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylisoxazole ring. This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Protein Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, facilitating binding to biological targets.
  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzymatic activity.
  • Hydrogen Bonding : The isoxazole ring may participate in hydrogen bonding, enhancing the compound's affinity for target biomolecules.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies with concentration and the specific pathogen tested.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
4-Bromophenyl methyl sulfoneSulfone groupModerate antibacterial
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazoleSulfinyl groupAnticancer activity
4-{[(4-Bromophenyl)thio]methyl}-3,5-dimethylisoxazoleThioether instead of sulfanylLower antimicrobial activity

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound derivatives. Modifications to the structure have led to improved potency against specific cancer types and enhanced selectivity for bacterial targets .

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